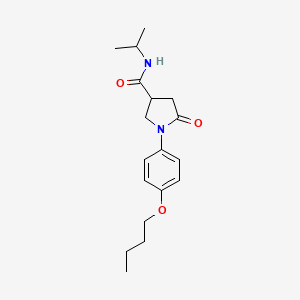![molecular formula C21H21BrN2O4 B5322305 N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide, also known as BIBW2992, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating cancer. This compound belongs to the class of tyrosine kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways. BIBW2992 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide works by binding to the ATP-binding site of EGFR and HER2, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of cell death. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of EGFR and HER2, which are crucial for their activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it inhibits the migration and invasion of cancer cells, which are crucial for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide is its high potency and selectivity for EGFR and HER2. This makes it an ideal tool for studying the role of these enzymes in cancer progression and for identifying potential therapeutic targets. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, its high potency can also lead to off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide. One area of interest is its potential in combination therapy with other cancer drugs. For example, this compound has been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin. Another area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Finally, the identification of biomarkers that predict response to this compound treatment could help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
The synthesis of N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide involves several steps, starting with the reaction of 2-bromo-4'-methoxyacetophenone with diethyl malonate to form 2-bromo-4'-methoxyphenylmalonic acid. This intermediate is then reacted with 2-(1,3-benzodioxol-5-yl)acetonitrile to produce this compound. The overall yield of this synthesis is approximately 10%.
Applications De Recherche Scientifique
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide has been extensively studied for its potential in treating various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. It is a potent inhibitor of several tyrosine kinases, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. These enzymes play a crucial role in promoting cell proliferation and survival, and their overexpression is commonly observed in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-24(4-2)21(26)17(23-20(25)15-7-5-6-8-16(15)22)11-14-9-10-18-19(12-14)28-13-27-18/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHNKQCCIQWIB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)